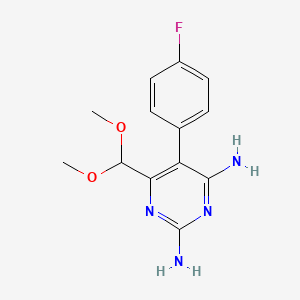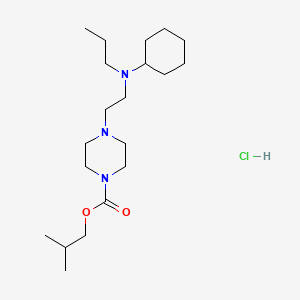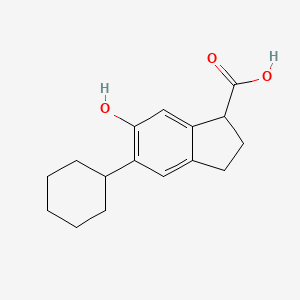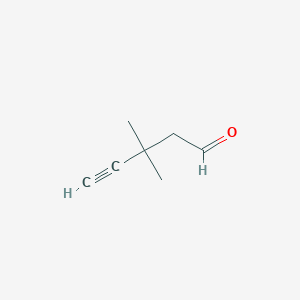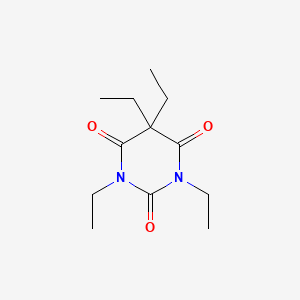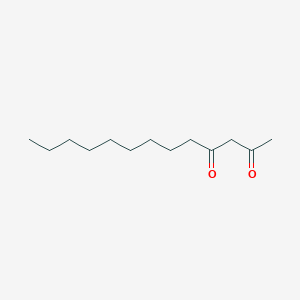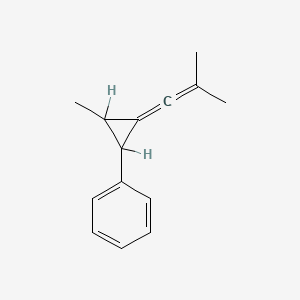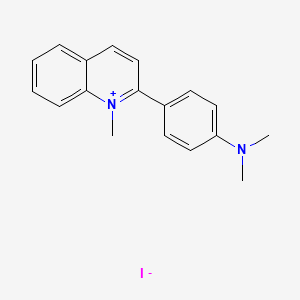
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide is an organic compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of a quinolinium core, a dimethylamino group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where a quinoline derivative is reacted with a dimethylaminobenzaldehyde in the presence of a base. The resulting product is then methylated using methyl iodide to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: Its nonlinear optical properties make it suitable for use in photonic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide involves its interaction with molecular targets through its quinolinium core and dimethylamino group. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is of particular interest.
Comparison with Similar Compounds
Similar Compounds
Thioflavin T: A benzothiazole dye used in amyloid plaque detection.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Another compound with nonlinear optical properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide is unique due to its specific structural features and the presence of both a quinolinium core and a dimethylamino group
Properties
CAS No. |
25413-35-8 |
|---|---|
Molecular Formula |
C18H19IN2 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-methylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C18H19N2.HI/c1-19(2)16-11-8-15(9-12-16)18-13-10-14-6-4-5-7-17(14)20(18)3;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI Key |
WLBNYYHYFXIYNR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
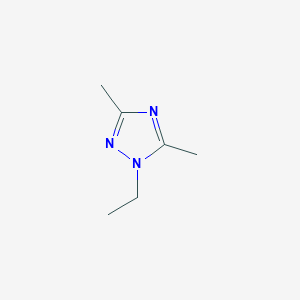
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
